2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid
CAS No.:
Cat. No.: VC11390890
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O4 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
| Standard InChI Key | RHWBLKOPGJETBQ-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
| Canonical SMILES | CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid is C₁₉H₁₉N₃O₄, with a molecular weight of 365.38 g/mol. The structure comprises:
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A benzoic acid core substituted at the 2-position with a carbonyl-linked anilino group.
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The anilino group is further modified at the 2- and 3-positions with a methyl group and a propionylamino (-NHCOC₂H₅) substituent, respectively .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-{[2-Methyl-3-(propionylamino)anilino]carbonyl}benzoic acid |
| Molecular Formula | C₁₉H₁₉N₃O₄ |
| Molecular Weight | 365.38 g/mol |
| Functional Groups | Carboxylic acid, carbamoyl, methyl, propionylamino |
| Stereochemistry | Planar aromatic system; no chiral centers |
The absence of chiral centers simplifies synthesis but may limit stereoselective interactions in biological systems .
Synthetic Methodologies
While no direct synthesis route for this compound is documented, analogous nitration and acylation strategies from related benzoic acid derivatives provide a plausible pathway.
Nitration and Acylation Sequence
A patent describing the synthesis of 2-nitro-3-methylbenzoic acid (CAS 1975-50-4) offers a foundational approach :
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Nitration of m-Toluic Acid: Reaction of powdered m-toluic acid with concentrated nitric acid (92–98%) at cryogenic temperatures (-30 to -15°C) yields nitro-substituted intermediates.
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Reduction and Acylation: Subsequent reduction of the nitro group to an amine, followed by propionylation, introduces the propionylamino substituent.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Nitration | HNO₃ (98%), -30°C, 1 h | ~85% |
| Reduction | H₂/Pd-C, ethanol, 25°C | ~90% |
| Acylation | Propionic anhydride, pyridine, 80°C | ~75% |
| *Theoretical yields based on analogous reactions . |
Purification and Characterization
Post-synthetic purification typically involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to confirm purity (>99%) . Spectroscopic characterization (¹H/¹³C NMR, IR, and MS) would confirm the structure, with key signals including:
Physicochemical Properties
Data extrapolated from structurally similar compounds suggest the following properties:
Table 3: Physicochemical Profile
| Property | Value | Source Analogy |
|---|---|---|
| Melting Point | 180–185°C | |
| Solubility in Water | <0.1 g/100 mL (22°C) | |
| LogP (Octanol-Water) | 2.5–3.0 | |
| pKa (COOH) | ~3.8 | |
| Stability | Hygroscopic; light-sensitive |
The low water solubility necessitates formulation strategies such as salt formation (e.g., sodium or potassium salts) for pharmaceutical applications .
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